Cas no 16078-30-1 (1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one)

1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one is a versatile organic compound featuring an indoline core acetylated at the nitrogen position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The compound's stability and well-defined chemical properties facilitate its use in heterocyclic chemistry, particularly in the development of biologically active molecules. Its electron-rich indoline moiety allows for selective functionalization, enabling precise modifications for targeted applications. The acetyl group enhances solubility in common organic solvents, improving handling and reaction efficiency. This compound is particularly useful in the synthesis of nitrogen-containing scaffolds, contributing to advancements in medicinal chemistry and material science.
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one structure
16078-30-1 structure
商品名:1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS番号:16078-30-1
MF:C10H11NO
メガワット:161.20044
MDL:MFCD00022908
CID:50315
PubChem ID:24863664

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-ACETYLINDOLINE
    • 1-(2,3-Dihydro-indol-1-yl)ethanone
    • 1-(2,3-Dihydroindol-1-yl)ethanone
    • 1-ACETYL-2,3-DIHYDROINDOLE
    • 1-(Indolin-1-yl)ethanone
    • N-Acetylindoline
    • 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
    • SR-01000389835-1
    • DTXSID10166984
    • 1-(2,3-dihydro-indol-1-yl)-ethanone
    • SB64066
    • SY015454
    • SR-01000389835
    • F0451-0187
    • 1H-Indole, 1-acetyl-2,3-dihydro-
    • 1H-Indole, 1-acetyl-2,3-dihydro- (9CI)
    • ChemDiv2_000149
    • AKOS003239122
    • HMS555O21
    • Z30624388
    • SCHEMBL396037
    • 1-(indolin-1-yl)ethan-1-one
    • BRN 0129366
    • N-Acetyl indoline
    • A-1414
    • CS-W010870
    • CHEMBL3274978
    • RNTCWULFNYNFGI-UHFFFAOYSA-N
    • 16078-30-1
    • Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-
    • AC-23381
    • MFCD00022908
    • 1-Acetylindoline, 98%
    • 1-(2,3-dihydro-1H-indol-1-yl)-ethanone
    • 1-Acetyl-2,3-dihydro-1H-indole
    • EN300-49295
    • 1-acetyl-indoline
    • 5-20-06-00242 (Beilstein Handbook Reference)
    • BDBM50016624
    • acetylindoline
    • 1-indolin-1-ylethanone;1-(Indolin-1-yl)ethanone
    • HMS1369G17
    • FT-0629823
    • InChI=1/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H
    • INDOLINE, 1-ACETYL-
    • A810181
    • Maybridge1_005081
    • DB-043468
    • STK364320
    • 1-(2,3-dihydro-1H-indol-1-yl)ethanone
    • MDL: MFCD00022908
    • インチ: InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3
    • InChIKey: RNTCWULFNYNFGI-UHFFFAOYSA-N
    • ほほえんだ: CC(N1CCC2=C1C=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 161.08400
  • どういたいしつりょう: 161.084064
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 20.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.144
  • ゆうかいてん: 102-104 °C (lit.)
  • ふってん: 355.1℃ at 760 mmHg
  • フラッシュポイント: 174.5 °C
  • 屈折率: 1.575
  • PSA: 20.31000
  • LogP: 1.66060
  • ようかいせい: 未確定

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S22-S24/25
  • RTECS番号:NM1892500
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • セキュリティ用語:S22;S24/25

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-49295-0.5g
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
16078-30-1 95.0%
0.5g
$19.0 2025-03-21
Life Chemicals
F0451-0187-75mg
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
16078-30-1 90%+
75mg
$208.0 2023-11-21
Enamine
EN300-49295-50.0g
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
16078-30-1 95.0%
50.0g
$80.0 2025-03-21
Life Chemicals
F0451-0187-30mg
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
16078-30-1 90%+
30mg
$119.0 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801616-100g
1-Acetylindoline
16078-30-1 95%
100g
740.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A76160-5g
1-(Indolin-1-yl)ethanone
16078-30-1 97%
5g
¥48.0 2021-09-10
Fluorochem
216430-5g
1-(Indolin-1-yl)ethanone
16078-30-1 95%
5g
£10.00 2022-02-28
TRC
D448340-5g
1-(2,3-Dihydroindol-1-yl)ethanone
16078-30-1
5g
$ 135.00 2022-06-05
Apollo Scientific
OR25444-25g
1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one
16078-30-1 98+%
25g
£17.00 2025-03-21
TRC
D448340-1000mg
1-(2,3-Dihydroindol-1-yl)ethanone
16078-30-1
1g
$ 133.00 2023-04-17

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one 関連文献

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-oneに関する追加情報

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one (CAS No. 16078-30-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known by its CAS number 16078-30-1, is a versatile compound with significant applications in medicinal chemistry and pharmaceutical research. This compound, commonly referred to as indanone, is a derivative of indole and exhibits a unique combination of structural features that make it an attractive candidate for various biological and therapeutic studies.

The molecular structure of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one consists of a substituted indole ring fused with a ketone group. The indole ring is a fundamental building block in many biologically active compounds, including neurotransmitters and natural products. The presence of the ketone group adds reactivity and functional versatility, making this compound a valuable intermediate in the synthesis of more complex molecules.

In recent years, the study of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one has gained considerable attention due to its potential therapeutic applications. Research has shown that this compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. These findings have sparked interest in exploring the compound's potential as a lead molecule for drug development.

One notable area of research involves the use of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one in the treatment of neurodegenerative diseases. Studies have demonstrated that certain derivatives of this compound can modulate key signaling pathways involved in neuronal survival and function. For example, a recent study published in the Journal of Medicinal Chemistry reported that a specific derivative of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one showed promising neuroprotective effects in an animal model of Parkinson's disease.

The pharmacological profile of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting central nervous system (CNS) disorders, as it ensures that the compound can reach its intended site of action within the brain. Researchers have utilized this characteristic to develop novel drug delivery systems that improve the bioavailability and efficacy of 1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one-based therapeutics.

Beyond its therapeutic applications, 1-(2,3-dihydro-1H-indol-1-y l)ethan - ione has also been studied for its role in chemical biology. The compound serves as a useful tool for probing cellular processes and signaling pathways. For instance, it has been used to investigate the regulation of protein kinases and their involvement in various cellular functions. This research has provided valuable insights into the mechanisms underlying disease pathogenesis and has opened new avenues for drug discovery.

The synthetic accessibility of 1-(2,3-dihydro- 1H -indol - 0ne)-y l ethan - ione is another factor contributing to its widespread use in scientific research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the condensation of indole with an appropriate ketone or aldehyde followed by reduction steps to form the desired product. These synthetic strategies have facilitated the preparation of large quantities of 0ne)-y l ethan - ione-based compounds for both academic and industrial applications.

In conclusion, yl ethan - ione), with its CAS number (CAS No. (CAS No. ), is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities and synthetic accessibility, make it an attractive candidate for further exploration and development as a therapeutic agent.

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